molecular formula C11H10BrN3O B5362522 N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5362522
M. Wt: 280.12 g/mol
InChI Key: RKLZFBRHHHSATP-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by a methyl group at the pyrazole ring’s 1-position and a carboxamide moiety at the 5-position linked to a 3-bromophenyl substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and receptor modulation. The bromine atom at the phenyl ring’s 3-position enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZFBRHHHSATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-bromoaniline with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques can enhance the efficiency and yield of the production process. For instance, column chromatography can be employed for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The compound can also modulate signaling pathways by interacting with receptors on the cell surface . These interactions can lead to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Trifluoromethyl Substitution (Position 5)

  • N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide (): Structural Difference: A trifluoromethyl (-CF₃) group replaces the carboxamide at position 5, and the phenyl substituent is chlorinated at the 3-position. The 3-chlorophenyl group offers similar steric bulk but lower lipophilicity than bromine .

Methoxy Substitution (Position 5)

  • 1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide (): Structural Difference: A methoxy (-OCH₃) group replaces the carboxamide at position 3. Impact: The -OCH₃ group improves solubility due to its polar nature but may reduce binding affinity in hydrophobic active sites.

Variations in the Aryl Carboxamide Substituent

Bromine Position on the Phenyl Ring

  • 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide ():
    • Structural Difference : Bromine is at the phenyl ring’s 4-position, with an additional fluorine atom at the 2-position.
    • Impact : The 4-bromo substitution alters steric interactions in planar receptor sites, while fluorine’s electronegativity modulates electronic effects. The dual bromine/fluorine substitution may enhance halogen bonding but increase molecular weight (MW = 391.03 g/mol) .

Heterocyclic Substituents

  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (): Structural Difference: A 3-chloropyridinyl group replaces the phenyl ring at position 1 of the pyrazole. The 4-ethoxyphenyl group on the carboxamide enhances solubility but may reduce membrane permeability .

Enzyme Inhibition Profiles

Compounds like 3-(tert-butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide () demonstrate potent cysteine protease inhibition due to their nitrile warheads and optimized S1/S1’ pocket interactions. The target compound’s 3-bromophenyl group may similarly engage hydrophobic subsites in proteases, though its lack of a nitrile moiety likely reduces covalent binding efficacy .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) LogP* Key Substituents
Target Compound C₁₁H₁₀BrN₃O 280.12 ~2.8 3-Bromophenyl, 1-methyl, 5-carboxamide
N-(3-Chlorophenyl)-1-methyl-5-(CF₃)-pyrazole-3-carboxamide C₁₂H₉ClF₃N₃O 303.67 ~3.2 3-Chlorophenyl, 5-CF₃
1-(3-Chlorophenyl)-5-methoxy-N-methyl C₁₂H₁₂ClN₃O₂ 265.70 ~1.9 3-Chlorophenyl, 5-OCH₃

*LogP estimated using fragment-based methods.

Q & A

Q. What advanced techniques characterize its solid-state properties?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Quantify hydrate formation (<1% weight loss below 100°C).
  • Powder X-ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; <0.5% moisture uptake at 80% RH ensures formulation stability .

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